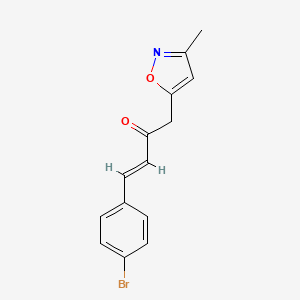
4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a bromophenyl group and a methyl-isoxazolyl group attached to a butenone backbone. Compounds like these are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the bromophenyl group with the isoxazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butenone, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with isoxazole rings are often studied for their potential pharmacological activities. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties. Research into this specific compound could reveal similar activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-1-(3-methyl-5-isoxazolyl)-3-buten-2-one can influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets or different reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C14H12BrNO2 |
|---|---|
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
(E)-4-(4-bromophenyl)-1-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H12BrNO2/c1-10-8-14(18-16-10)9-13(17)7-4-11-2-5-12(15)6-3-11/h2-8H,9H2,1H3/b7-4+ |
Clave InChI |
FWYWKLSFXLZKKO-QPJJXVBHSA-N |
SMILES isomérico |
CC1=NOC(=C1)CC(=O)/C=C/C2=CC=C(C=C2)Br |
SMILES canónico |
CC1=NOC(=C1)CC(=O)C=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


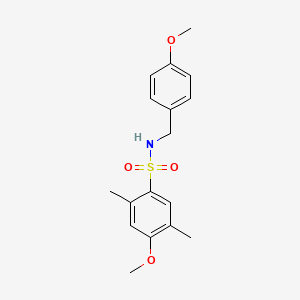

![6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369520.png)
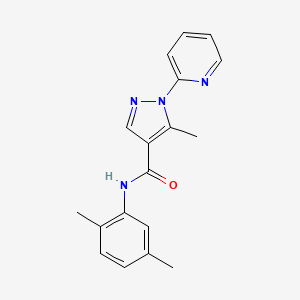
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)
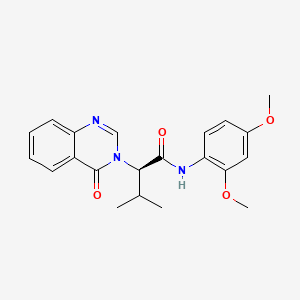
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
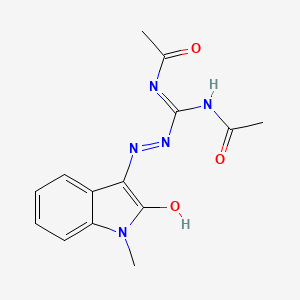
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)

![2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B13369581.png)
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
![N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide](/img/structure/B13369596.png)
